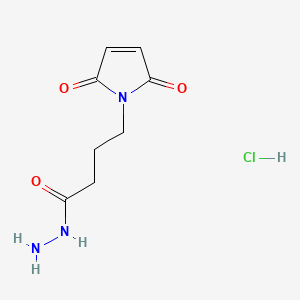
4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)丁酸酰肼盐酸盐
描述
The compound 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is a derivative of 1H-pyrrole-2,5-diones, also known as maleimides . Maleimides are widely used due to the presence of two important structural fragments: an activated double bond and an imide group . They can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Synthesis Analysis
The synthesis of a similar compound, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide, involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to give (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile has been computed by PubChem . The InChI string isInChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-6H . Chemical Reactions Analysis
Maleimides, such as 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile, can react with a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .Physical and Chemical Properties Analysis
The molecular weight of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is 198.18 g/mol . It has a topological polar surface area of 61.2 Ų .科学研究应用
有机锡(IV)配合物及其生物应用
4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯甲酸(一种相关化合物)已被用于有机锡(IV)配合物的合成和表征。这些配合物,包括甲基、正丁基、苯基、苄基和辛基锡,已经过测试,以评估它们对不同细菌和真菌的毒性,还通过卤水虾法评估它们的 LD50 (Shahid et al., 2005).
导电聚合物的开发
使用类似的酰肼合成的 2,5-二(2-噻吩基)吡咯的衍生物,显示出相应聚合物的产率和性能的提高。光电化学研究表明,该聚合物具有增强的稳定性、更低的带隙和更好的长期稳定性,使其适用于电活性聚合物中的应用 (Soyleyici et al., 2013).
杂双功能偶联剂的合成
开发了一种使用 4-[(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)甲基]-N-(6-[[6-([6-[(2,5-二氧代吡咯烷-1-基)氧基]-6-氧代己基]氨基)-6-氧代己基]氨基]-6-氧代己基)环己烷甲酰胺的杂双功能偶联剂的高效合成方法。该试剂对于蛋白质和酶的化学选择性偶联至关重要 (Reddy et al., 2005).
光致变色二噻吩基马来酰亚胺
新型光致变色二噻吩基马来酰亚胺的合成,包括 3,4-二噻吩基马来酸酐与氨基乙醛二甲缩醛的反应,得到在溶液中表现出光致变色性质的官能化衍生物。这些衍生物对于材料科学和光学应用具有重要意义 (Belikov, 2018).
电活性酚基聚合物
该化合物参与了电化学聚合的电活性酚基聚合物的单体的合成。这些聚合物由于其结构和电学性质而在电子应用中显示出潜力 (Kaya & Aydın, 2012).
与 Pt(IV) 前药偶联
该化合物用于含有马来酰亚胺的 Pt(IV) 前药与呋喃或含呋喃的药物递送载体的偶联。这项研究表明在靶向癌症治疗和药物递送系统中具有潜在应用 (Gabano et al., 2019).
作用机制
Target of Action
Similar compounds, derivatives of 1h-pyrrole-2,5-diones (maleimides), have been found to exhibit selective inhibitory activity against various proteins . These proteins include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
It’s known that maleimides, which share structural similarities with this compound, can easily take up a variety of nucleophilic and electrophilic reagents . They enter cycloaddition reactions and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
Similar compounds have been shown to inhibit the biosynthesis of prostaglandin and affect the intracellular signaling mechanism , suggesting that this compound may interact with similar pathways.
Result of Action
Similar compounds have been found to exhibit diverse biological activities , including anticandidiasis and antituberculosis properties , suggesting that this compound may have similar effects.
未来方向
生化分析
Biochemical Properties
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrole ring structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile molecule in biochemical studies. It has been observed to interact with enzymes such as cyclooxygenase and kinase, which are crucial in intracellular signaling pathways . These interactions can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical processes.
Cellular Effects
The effects of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in inflammation and cell proliferation . Additionally, it has been found to alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites. These effects highlight the potential of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride in regulating cellular functions and its possible therapeutic applications.
Molecular Mechanism
At the molecular level, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and activity . It has been shown to inhibit enzymes such as cyclooxygenase by binding to their active sites, thereby preventing the synthesis of pro-inflammatory molecules. Additionally, the compound can activate certain kinases, leading to the phosphorylation of downstream targets and modulation of signaling pathways. These molecular interactions underpin the biochemical and cellular effects of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the pyrrole ring, reducing its biological activity. In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, with changes in gene expression and metabolic activity observed over extended periods. These findings suggest that 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride can be a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride vary with different dosages in animal models. At low doses, the compound has been found to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxic effects. These findings highlight the importance of optimizing the dosage of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride for therapeutic applications.
Metabolic Pathways
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit enzymes involved in the biosynthesis of pro-inflammatory molecules, leading to reduced inflammation. Additionally, it can modulate the activity of metabolic enzymes, resulting in changes in the levels of key metabolites such as glucose and lipids. These effects on metabolic pathways underscore the potential of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride in treating metabolic disorders.
Transport and Distribution
The transport and distribution of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, it can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of the compound within tissues is influenced by its affinity for binding proteins, which can affect its accumulation and biological activity. These transport and distribution mechanisms are critical for the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride plays a crucial role in its activity and function . The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it can be directed to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The localization of the compound within subcellular compartments can modulate its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride is essential for elucidating its mechanism of action.
属性
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanehydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14;/h3-4H,1-2,5,9H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJTCCUUNLIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-05-7 | |
| Record name | 1H-Pyrrole-1-butanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Chloropyridin-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B1403951.png)
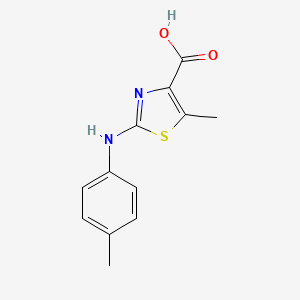

![6-Ethynylimidazo[1,2-A]pyridine](/img/structure/B1403956.png)
![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)
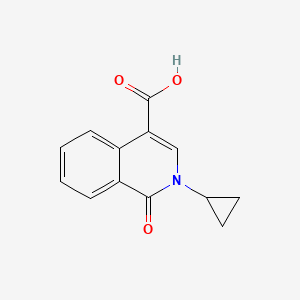

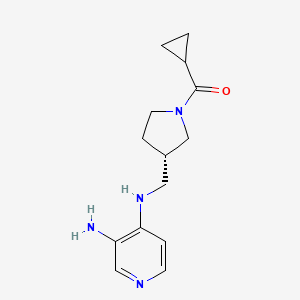
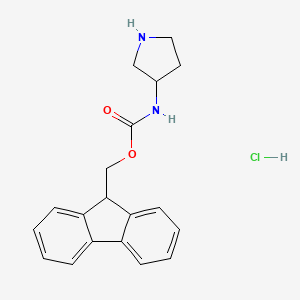
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)
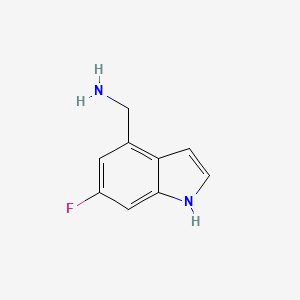

![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)
